molecular formula C11H7BrN2O B11798915 7-Bromo-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one

7-Bromo-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one

Cat. No.: B11798915
M. Wt: 263.09 g/mol
InChI Key: XZQAQSMCVOVCPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one is a synthetic organic compound that belongs to the phthalazine family. Phthalazines are heterocyclic compounds containing a diazine ring fused to a benzene ring. This compound is characterized by the presence of a bromine atom at the 7th position and a prop-2-yn-1-yl group at the 2nd position of the phthalazinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one typically involves the following steps:

    Alkylation: The prop-2-yn-1-yl group can be introduced via an alkylation reaction using propargyl bromide and a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Addition Reactions: The alkyne group can participate in addition reactions with halogens, hydrogen, or other electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Addition: Halogens (e.g., Br2), hydrogen gas with a catalyst (e.g., Pd/C), or electrophiles like iodine.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an amino derivative, while addition of hydrogen could result in a saturated hydrocarbon.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-Bromo-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone: The parent compound without the bromine and prop-2-yn-1-yl groups.

    7-Bromo-phthalazinone: Lacks the prop-2-yn-1-yl group.

    2-(Prop-2-yn-1-yl)phthalazinone: Lacks the bromine atom.

Uniqueness

7-Bromo-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one is unique due to the presence of both the bromine atom and the prop-2-yn-1-yl group, which can impart distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C11H7BrN2O

Molecular Weight

263.09 g/mol

IUPAC Name

7-bromo-2-prop-2-ynylphthalazin-1-one

InChI

InChI=1S/C11H7BrN2O/c1-2-5-14-11(15)10-6-9(12)4-3-8(10)7-13-14/h1,3-4,6-7H,5H2

InChI Key

XZQAQSMCVOVCPY-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C(=O)C2=C(C=CC(=C2)Br)C=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.